molecular formula C16H13BrN2O B125419 3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one CAS No. 843-93-6

3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one

Cat. No.: B125419
CAS No.: 843-93-6
M. Wt: 329.19 g/mol
InChI Key: CIYGULLCDQXZNK-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one is a small molecule that has been studied for its potential applications in scientific research. This molecule is a quinazolinone derivative and contains a bromine atom in the 4-position. It has been used in a variety of research applications, including as a fluorescent probe, a fluorescent indicator, and a fluorescent dye.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis and Antimicrobial Activity : This compound has been synthesized and evaluated for its antimicrobial activity. It is derived from reactions involving p-Bromoanthranilic acid, hydrazine hydrate, and benzaldehyde (Patel, Mistry & Desai, 2006).

  • Biological Activity of Quinazolinones Schiff Bases : This compound, on treatment with various chemicals, has been investigated for antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Certain derivatives have shown significant analgesic and anti-inflammatory activities (Sahu et al., 2008).

  • Catalyzed Synthesis under Microwave Irradiation : This compound has been synthesized using a one-pot three-component method under microwave irradiation, showcasing its potential in efficient chemical synthesis processes (Mohammadi & Hossini, 2011).

Chemical Properties and Reactions

  • Rhodium-Catalyzed Synthesis : The compound is involved in the synthesis of 4-Bromo-1,2-dihydroisoquinolines, indicating its role in complex chemical reactions and potential in organic chemistry (He et al., 2016).

  • Antiviral and Cytotoxic Activities : Quinazolinone derivatives, including those with bromo groups, have been synthesized and evaluated for antiviral activity against various viruses, including HIV and HSV (Selvam et al., 2010).

  • Halogenation and Schiff Base Derivatives : Direct halogenation of this compound and its further use in synthesizing Schiff bases have been explored, highlighting its versatility in organic synthesis (Sayyed, Mokle & Vibhute, 2006).

Applications in Materials Science

  • Use as Photostabilizers for PVC : New thiophene derivatives, including this compound, have been synthesized and used as photostabilizers for poly(vinyl chloride), showcasing its potential in materials science (Balakit et al., 2015).

  • Corrosion Inhibitor for Mild Steel : This compound, as part of quinazolinone derivatives, has been investigated as a corrosion inhibitor for mild steel in acidic conditions. Its efficacy and the underlying mechanisms have been studied through various methods, including electrochemical analysis and surface studies (Errahmany et al., 2020).

Properties

IUPAC Name

3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYGULLCDQXZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275687
Record name 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843-93-6
Record name 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-10447
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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